- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivativesNew Journal of Chemistry, 2004, 28(8), 952-958,
Cas no 91-76-9 (6-Phenyl-1,3,5-triazine-2,4-diamine)

6-Phenyl-1,3,5-triazine-2,4-diamine 化学的及び物理的性質
名前と識別子
-
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2,4-Diamino-6-phenyl-s-triazine
- 6-Phenyl-1,3,5-triazine-2,4-diamine
- 6-phenyl-1,3,5-triazine-2,4-diyldiamine
- Benzoguanamine
- Benzene melamine
- 6-Phenyl-[1,3,5]triazine-2,4-diamine
- 2,4-diamine-6-phenyl-1,3,5-triazine
- 2,4-diamino-6-phenyl[1,3,5]triazine
- 2,6-diamino-4-phenyl-1,3,5-triazine
- 6-phenyl-[1,3,5]-triazine-2,4-diamine
- benzoguamamine
- BENZOGUANAME
- Benzoguanamin
- Benzoguanimine
- Benzoquanamine
- usafrh-5
- Benzoguanamine;2,4-Diamino-6-phenyl-1,3,5-triazine;
- Benzonquanmine
- 6-Phenyl-1,3,5-triazine-2,4-diamine (ACI)
- s-Triazine, 2,4-diamino-6-phenyl- (6CI, 8CI)
- 2,4-Diamino-6-phenyltriazine
- 2-Phenyl-4,6-diamino-1,3,5-triazine
- 2-Phenyl-4,6-diamino-s-triazine
- 4,6-Diamino-2-phenyl-s-triazine
- 6-Phenyl-2,4-diamino-1,3,5-triazine
- ENT 60118
- Nikaganamine
- NSC 3267
-
- MDL: MFCD00023187
- インチ: 1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)
- InChIKey: GZVHEAJQGPRDLQ-UHFFFAOYSA-N
- ほほえんだ: N1C(N)=NC(C2C=CC=CC=2)=NC=1N
- BRN: 153223
計算された属性
- せいみつぶんしりょう: 187.08600
- どういたいしつりょう: 187.085795
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 5
- トポロジー分子極性表面積: 90.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4
- ゆうかいてん: 225.0 to 230.0 deg-C
- ふってん: 311.95°C (rough estimate)
- フラッシュポイント: 285.8 °C
- 屈折率: 1.6900 (estimate)
- PH値: 6.5 (0.3g/l, H2O, 20℃)
- ようかいど: 0.3g/l
- PSA: 90.71000
- LogP: 1.86540
- FEMA: 2744
- ようかいせい: エタノール、エチルエーテル、希塩酸に溶解し、部分的にジメチルホルムアミドに溶解し、アセトン、クロロホルム、酢酸エチルに溶解しない。水(22℃、0.06%、100℃、0.6%)に極微溶解する。
- マーカー: 1089
6-Phenyl-1,3,5-triazine-2,4-diamine セキュリティ情報
6-Phenyl-1,3,5-triazine-2,4-diamine 税関データ
- 税関コード:29336980
- 税関データ:
中国税関コード:
29336980
6-Phenyl-1,3,5-triazine-2,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24945-0.5g |
6-phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 98% | 0.5g |
$21.0 | 2023-02-14 | |
Enamine | EN300-24945-1.0g |
6-phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 98% | 1.0g |
$26.0 | 2023-02-14 | |
Enamine | EN300-24945-10.0g |
6-phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 98% | 10.0g |
$32.0 | 2023-02-14 | |
abcr | AB137158-500 g |
Benzoguanimine, 98%; . |
91-76-9 | 98% | 500 g |
€59.10 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046722-500g |
6-Phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 98% | 500g |
¥148.00 | 2024-04-25 | |
Enamine | EN300-16709-2.5g |
6-phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 98% | 2.5g |
$20.0 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822864-2.5kg |
2,4-Diamino-6-phenyl-1,3,5-triazine |
91-76-9 | 98% | 2.5kg |
¥688.00 | 2022-01-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822864-500g |
2,4-Diamino-6-phenyl-1,3,5-triazine |
91-76-9 | 98% | 500g |
¥180.00 | 2022-01-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001358-100g |
6-Phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 98% | 100g |
¥35 | 2024-05-21 | |
Apollo Scientific | OR346121-5g |
6-Phenyl-[1,3,5]triazine-2,4-diamine |
91-76-9 | 5g |
£196.00 | 2023-09-01 |
6-Phenyl-1,3,5-triazine-2,4-diamine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
- Synthesis and properties of sym-triazine derivatives. 5. Synthesis and mass spectrometric investigation of sym-triazinylureasKhimiya Geterotsiklicheskikh Soedinenii, 1987, (3), 356-62,
ごうせいかいろ 6
- A new synthesis of s-triazinesJournal of Heterocyclic Chemistry, 1976, 13(4), 917-19,
ごうせいかいろ 7
ごうせいかいろ 8
1.2 15 - 30 min, 80 °C
- Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous MediaJournal of Organic Chemistry, 2007, 72(8), 3141-3144,
ごうせいかいろ 9
1.2 Reagents: Sodium carbonate Solvents: Water
- Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalyzed Suzuki cross-coupling reactionsTetrahedron, 2001, 57(14), 2787-2789,
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
1.2 Reagents: Potassium hydroxide ; 24 h, reflux
- Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem ReactionsJournal of Organic Chemistry, 2003, 68(3), 1158-1160,
ごうせいかいろ 13
ごうせいかいろ 14
- Improved synthesis of arylguanamines. Reaction of aromatic nitriles with dicyandiamide in presence of sodium ethoxideJournal of Chemical and Engineering Data, 1971, 16(1),,
ごうせいかいろ 15
- A novel one-pot three component approach to 6-substituted 2,4-diamino-1,3,5-triazines using nano-sized copper/zinc-modified MCM-41 (Cu/Zn-MCM-41) as a new heterogeneous mesoporous catalystJournal of Industrial and Engineering Chemistry (Amsterdam, 2017, 50, 41-49,
ごうせいかいろ 16
- Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodologyCatalysis Science & Technology, 2022, 12(15), 4679-4687,
ごうせいかいろ 17
ごうせいかいろ 18
- Triazines and related products. VI. Synthesis and properties of 4-amino-2(2H)-imino-s-triazino[1,2-c][1,2,3]benzotriazinesJournal of the Chemical Society [Section] C: Organic, 1970, (17), 2298-308,
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
- Syntheses of formaldehyde stabilizersBuletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1979, 24(1), 97-101,
ごうせいかいろ 22
ごうせいかいろ 23
- Control of the Aggregation of a Phenylenevinylenediimide Chromophore by Use of Supramolecular Chemistry: Enhanced Electroluminescence in Supramolecular Organic DevicesChemistry of Materials, 2010, 22(18), 5258-5270,
ごうせいかいろ 24
ごうせいかいろ 25
- Dimroth rearrangement of acylamino-1,3,5-triazines. V. Synthesis and Dimroth rearrangement of 2-acylamino-4-substituted-1,3,5-triazinesFukui Daigaku Kogakubu Kenkyu Hokoku, 1987, 35(2), 233-43,
ごうせいかいろ 26
- Dimroth rearrangement of acylamino-1,3,5-triazines. I. Bisbenzoylation of 2,4-diamino-1,3,5-triazine and Dimroth rearrangement of that bis-benzoylated compoundFukui Daigaku Kogakubu Kenkyu Hokoku, 1985, 33(2), 185-95,
6-Phenyl-1,3,5-triazine-2,4-diamine Raw materials
- Guanidine
- Phenylboronic acid
- Dicyandiamide
- 6-chloro-1,3,5-triazine-2,4-diamine
- aminoformonitrile
- Benzyl alcohol
- N-[amino-(cyanoamino)methylidene]benzamide
- 4-phenyl-1,3,5-triazin-2-amine
- Benzaldehyde
6-Phenyl-1,3,5-triazine-2,4-diamine Preparation Products
6-Phenyl-1,3,5-triazine-2,4-diamine 関連文献
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Triazines 1,3,5-triazine-2,4-diamines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Triazines Aminotriazines 1,3,5-triazine-2,4-diamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
6-Phenyl-1,3,5-triazine-2,4-diamineに関する追加情報
6-Phenyl-1,3,5-Triazine-2,4-Diamine: A Comprehensive Overview
6-Phenyl-1,3,5-triazine-2,4-diamine, commonly referred to by its CAS number CAS No. 91-76-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of triazines, which are heterocyclic aromatic compounds containing three nitrogen atoms in a six-membered ring. The presence of a phenyl group at the 6-position and diamine functionalities at positions 2 and 4 makes this compound unique and highly functional for diverse chemical reactions.
The molecular formula of 6-Phenyl-1,3,5-triazine-2,4-diamine is C8H8N4. Its molecular weight is approximately 156.17 g/mol. The compound exists as a crystalline solid under standard conditions and is soluble in polar solvents such as water and alcohols. The structure of this compound is characterized by the aromatic triazine ring system with two amino groups (-NH2) at positions 2 and 4 and a phenyl group (-C6H5) at position 6. This arrangement imparts both electron-donating and electron-withdrawing properties to the molecule, making it suitable for various chemical transformations.
6-Phenyl-1,3,5-triazine-2,4-diamine has been extensively studied for its role in the synthesis of advanced materials. Recent research has highlighted its potential in the development of high-performance polymers and organic semiconductors. For instance, studies have shown that this compound can serve as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and porosity. These materials have promising applications in gas storage, catalysis, and sensing technologies.
In addition to its role in polymer chemistry, CAS No. 91-76-9 has also gained attention in the field of drug discovery. The triazine ring system is known for its ability to form hydrogen bonds and interact with biological molecules. Researchers have explored the use of this compound as a scaffold for designing bioactive molecules with potential therapeutic applications. Recent findings suggest that derivatives of 6-Phenyl-1,3,5-triazine-2,4-diamine may exhibit anti-inflammatory and anticancer properties.
The synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step reactions starting from simple precursors such as o-amino phenol or aniline derivatives. One common approach involves the condensation of o-amino phenol with cyanogen chloride or other suitable reagents under controlled conditions to form the triazine ring system. The reaction conditions are optimized to ensure high yield and purity of the final product.
Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing CAS No. 91-76-9. For example, microwave-assisted synthesis has been reported to significantly reduce reaction time while maintaining product quality. Such methods align with current trends toward environmentally friendly chemical processes.
In terms of applications beyond materials science and pharmacology,6 PhenyL Triazine Diamine has also found use in agrochemicals and industrial catalysts. Its ability to act as a ligand in metal complexes makes it valuable for catalytic applications in organic synthesis. For instance, transition metal complexes derived from this compound have shown promise as catalysts for C-H activation reactions—a key process in modern organic chemistry.
The study of CAS No 91 76 9 continues to be an active area of research due to its structural versatility and functional diversity. Ongoing investigations focus on expanding its application scope by exploring new synthetic pathways and functionalization strategies. Future research directions include the development of stimuli-responsive materials based on this compound and its derivatives.
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